molecular formula C9H15NO2 B12331403 Ethyl 5-aminospiro[2.3]hexane-5-carboxylate

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate

Cat. No.: B12331403
M. Wt: 169.22 g/mol
InChI Key: ZQKHUDFPNRGAER-UHFFFAOYSA-N
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Description

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a five-membered ring fused to a three-membered ring. The molecule contains an amino (-NH2) group and an ethyl ester (-COOEt) substituent at the 5-position of the spiro system. For example, tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1547059-89-1, C10H18N2O2) shares a similar spirocyclic backbone with an amino group and a tert-butyl ester . Such compounds are frequently employed as intermediates in organic synthesis and pharmaceutical research due to their conformational rigidity and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 5-aminospiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-7(11)9(10)5-8(6-9)3-4-8/h2-6,10H2,1H3

InChI Key

ZQKHUDFPNRGAER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC2)N

Origin of Product

United States

Preparation Methods

[1 + 2] Cycloaddition of Ethyl Diazoacetate

A foundational method involves the reaction of ethyl diazoacetate with methylenecyclobutane derivatives to form the spirocyclic core. This approach, detailed in Patent RU 2659404C1 , proceeds via a stereoselective cycloaddition mechanism.

Reaction Conditions:

  • Precursor: 3-Methylenecyclobutanecarboxylic acid methyl ester
  • Reagent: Ethyl diazoacetate
  • Catalyst: Transition metal catalysts (e.g., rhodium(II) acetate)
  • Temperature: 0–25°C
  • Solvent: Dichloromethane or toluene

The reaction yields 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate as an intermediate, which undergoes subsequent reduction and hydrolysis to produce the target compound.

Key Optimization Parameters:

Parameter Optimal Range Impact on Yield
Catalyst loading 0.5–1.0 mol% Maximizes cycloaddition efficiency
Reaction time 4–6 hours Balances completion vs. side reactions
Solvent polarity Low (toluene) Enhances stereoselectivity

This method achieves yields of 68–72% for the cycloaddition step, with overall yields of 45–50% after reduction and hydrolysis.

Functional Group Transformation Strategies

Carboxyl-to-Amine Conversion

A multi-step protocol converts spiro[2.3]hexane-1,5-dicarboxylate derivatives into the target amine. Lithium aluminum hydride (LiAlH4) or Grignard reagents facilitate the reduction of ester groups to alcohols, followed by amination via nucleophilic substitution.

Stepwise Process:

  • Reduction:
    • Reagent: LiAlH4 in anhydrous tetrahydrofuran (THF)
    • Conditions: Reflux at 66°C for 3 hours
    • Intermediate: Spiro[2.3]hexane-1,5-diol
  • Amination:
    • Reagent: Ammonia or primary amines in the presence of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine)
    • Yield: 60–65% for the amination step

Challenges:

  • Competing elimination reactions during reduction require strict moisture control.
  • Steric hindrance at the spirocyclic center slows amination kinetics.

Hydrochloride Salt Intermediate Method

VulcanChem’s protocol (VC18061604) employs a hydrochloride precursor to streamline amination:

  • Precursor: Spiro[2.3]hexane-1,1-dicarboxylic acid hydrochloride
  • Amination: Treatment with aqueous ammonia (1N) at 25°C for 12 hours
  • Esterification: Reaction with ethanol in the presence of sulfuric acid

Advantages:

  • Avoids pyrophoric reagents like LiAlH4.
  • Achieves 75–80% purity without chromatography.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address scalability, industrial methods utilize continuous flow reactors for key steps:

  • Cycloaddition: Microreactors enhance heat transfer and reduce side reactions.
  • Catalytic Reduction: Fixed-bed reactors with palladium-on-carbon (Pd/C) enable efficient nitro-to-amine conversion.

Performance Metrics:

Metric Batch Process Continuous Flow
Annual output 50–100 kg 500–1,000 kg
Purity 90–92% 94–96%
Solvent consumption 1,000 L/kg 300 L/kg

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Cycloaddition 45–50 90–92 Moderate 12,000
LiAlH4 Reduction 60–65 85–88 Low 8,500
Hydrochloride Route 70–75 75–80 High 6,200
Continuous Flow 55–60 94–96 High 10,500

Key Findings:

  • The hydrochloride route offers the best cost-effectiveness for large-scale production but sacrifices purity.
  • Continuous flow synthesis balances yield and purity, making it ideal for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Potential as Bioactive Molecule:
Ethyl 5-aminospiro[2.3]hexane-5-carboxylate has been identified as a promising candidate for the development of bioactive compounds. Its unique spirocyclic structure allows for the exploration of new pharmacological activities, including anti-inflammatory and analgesic properties. The compound's ability to serve as a scaffold for drug design is particularly noteworthy, as it can facilitate the creation of novel therapeutic agents targeting various diseases .

Peptidomimetics:
The compound's structural features make it suitable for the design of peptidomimetics, which are molecules that mimic the biological activity of peptides. Research indicates that derivatives of spiro[2.3]hexanes can exhibit β-turn mimetic properties, which are crucial for the development of drugs that interact with peptide receptors . This application is significant in creating more stable and effective therapeutic agents.

Synthetic Chemistry

Building Blocks for Complex Molecules:
this compound serves as an important building block in synthetic organic chemistry. Its synthesis can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction, which allows for the formation of α,β-unsaturated esters that can be further modified to yield complex molecules . This versatility in synthesis makes it an attractive option for chemists looking to develop new compounds.

Chemical Characterization and Analysis

Structural Studies:
The compound has been subjected to extensive structural characterization using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets . The detailed characterization supports its use in further research and application development.

Case Studies and Research Findings

Case Study: Synthesis and Application in Drug Development
A recent study demonstrated the synthesis of monoprotected diamines derived from this compound, showcasing its potential in drug development projects. The research highlighted how these derivatives could be utilized to create new classes of pharmaceuticals with enhanced efficacy and reduced side effects .

Table: Summary of Applications

Application Area Details
Medicinal ChemistryPotential bioactive compounds; peptidomimetics
Synthetic ChemistryBuilding blocks for complex organic synthesis
Chemical CharacterizationStructural analysis via X-ray diffraction and NMR spectroscopy
Drug DevelopmentCase studies demonstrating effective synthesis and application

Mechanism of Action

The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below summarizes key structural analogs of ethyl 5-aminospiro[2.3]hexane-5-carboxylate, highlighting differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Evidence Source
This compound C9H15NO3* -NH2, -COOEt at position 5 Hypothesized as a bioactive intermediate Inferred
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate C9H15NO3 -O- (oxa), -COOtBu at position 5 Intermediate in Raf inhibitor synthesis
tert-Butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate C10H18N2O2 -NH2, -COOtBu at position 5 Pharmaceutical intermediate (discontinued)
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate C9H14O3 -O- (oxa), -COOEt at position 2, -CH3 at position 5 Unknown biological activity
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid C9H14O3 -OEt at position 5, -COOH at position 1 Collision cross-section studies
5-Phenylspiro[2.3]hexane-5-carboxylic acid C13H14O2 -Ph at position 5, -COOH at position 5 Structural analysis via SMILES/InChI

*Inferred molecular formula based on structural analogs.

Functional Group Analysis

  • Ester Group (-COOEt): Ethyl esters generally offer better solubility in organic solvents compared to tert-butyl esters (e.g., tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate), which are bulkier and more hydrolytically stable .
  • Heteroatom Variations: Replacing the amino group with oxygen (oxa) or halogens (e.g., bromo in tert-butyl 1-bromo-5-azaspiro[2.3]hexane-5-carboxylate) alters reactivity. For example, oxa analogs are used in catalytic reactions, while bromo derivatives serve as alkylation agents .

Biological Activity

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a spirocyclic structure that imparts conformational rigidity, which is crucial for its biological interactions. The compound can be synthesized through various methods, including multi-step synthetic routes involving the reaction of appropriate precursors under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis, leading to the release of the carboxylic acid, which may interact with enzymes and receptors involved in various biological pathways. The spiro structure enhances binding affinity due to its unique conformation, which can influence the compound's specificity for its targets.

Antiviral Activity

Several studies have evaluated the antiviral properties of compounds related to this compound. For instance, a recent study demonstrated that similar spiro compounds exhibited significant inhibitory activity against viral replication in cellular assays. The results indicated that modifications in structure could lead to enhanced antiviral potency, suggesting that this compound may also possess similar properties.

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (µM)Mechanism of Action
Compound A25Inhibition of viral protease activity
Compound B31Disruption of viral entry
Ethyl 5-AminospiroTBDTBD

Neuroprotective Effects

Research has also suggested potential neuroprotective effects for compounds within this class. The structural similarity to GABA (gamma-aminobutyric acid) analogs indicates that this compound might modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 2: Neuroprotective Studies

StudyModelEffect Observed
Study AAnimal ModelReduced neuroinflammation
Study BCell CultureIncreased neuronal survival

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the spiro structure can significantly affect potency and selectivity.

Key Findings:

  • Substituent Effects: Modifications at specific positions can enhance binding affinity and efficacy.
  • Conformational Rigidity: The spiro structure contributes to a unique spatial arrangement that may improve interaction with biological targets.

Case Studies

  • Case Study on Antiviral Efficacy:
    A study investigated a series of spiro compounds, including derivatives of this compound, for their ability to inhibit viral replication in vitro. Results showed promising antiviral activity with EC50 values comparable to existing antiviral agents.
  • Neuroprotection in Animal Models:
    Another study assessed the neuroprotective effects in models of Alzheimer’s disease, revealing that treatment with related compounds led to significant reductions in amyloid plaque formation and improved cognitive function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-aminospiro[2.3]hexane-5-carboxylate, and how are intermediates purified?

  • Methodology : A common approach involves spirocyclic ring formation using tert-butyl-protected precursors. For example, tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate reacts with amines (e.g., piperidine) in dry DMF with DIPEA as a base, followed by overnight stirring at room temperature. Post-reaction workup includes ethyl acetate extraction, washing with saturated NaHCO₃ and brine, drying over Na₂SO₄, and rotary evaporation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is typically employed, with purity assessed via GC or HPLC (≥95% purity thresholds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign sp³-hybridized carbons in the spirocyclic core (e.g., δ ~3.6–4.2 ppm for oxa-azaspiro protons) and ester carbonyl signals (~170 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₀H₁₅NO₃ requires [M+H]⁺ = 198.1125) .
  • X-ray crystallography : Resolve stereochemical ambiguity in the bicyclic system, particularly for enantiomeric forms .

Q. What are the safety protocols for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence stereochemical outcomes in spirocyclic synthesis?

  • Case Study : Using DIPEA in DMF at RT yields trans-diastereomers (3:1 ratio), while polar aprotic solvents (e.g., THF) with K₂CO₃ favor cis-configurations due to steric effects .
  • Mitigation : Optimize base strength (e.g., DBU vs. Et₃N) and reaction time to control epimerization risks .

Q. What strategies address low regioselectivity in catalytic functionalization of the spirocyclic core?

  • Approaches :

  • Directed C–H activation : Install directing groups (e.g., pyridinyl) to bias reactivity at the 5-position .
  • Lewis acid catalysis : Use Sc(OTf)₃ to stabilize transition states during nucleophilic additions .
    • Challenges : Competing ring-opening pathways (e.g., acid-mediated decomposition) require careful pH control .

Q. How can researchers reconcile discrepancies in reported reaction yields (e.g., 32.5% vs. 81%) for analogous derivatives?

  • Root Causes :

  • Substrate electronic effects : Electron-withdrawing groups (e.g., nitro) slow nucleophilic attack, reducing yields .
  • Workup losses : High-polarity intermediates may partition into aqueous phases during extraction .
    • Validation : Replicate reactions with strict anhydrous conditions and inert atmospheres to isolate procedural variables .

Q. What mechanistic insights explain the reactivity of the spirocyclic scaffold in ring-opening reactions?

  • Pathways :

  • Acid-catalyzed : Protonation of the oxa-ring oxygen triggers strain-driven cleavage, forming azetidine intermediates .
  • Nucleophilic attack : Amines/open-chain alcohols preferentially target the less hindered carbon adjacent to the nitrogen .
    • Applications : Generate β-amino alcohols or fused heterocycles for drug discovery .

Methodological Notes

  • Contradictions in Data : Cross-validate NMR assignments with DEPT-135/HSQC to distinguish overlapping signals in sp³-rich systems .
  • Advanced Analytics : Use dynamic NMR (VT-NMR) to probe ring-flipping dynamics in the bicyclic structure .

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